6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method includes dissolving the precursor in a solvent such as dichloromethane, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with metal organic reagents or metal-like organic reagents under the action of metal palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling: Reagents such as palladium catalysts, along with organometallic reagents like boronic acids or stannanes, are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine derivative, while cross-coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) pathway.
Biological Studies: The compound is investigated for its potential anti-cancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: It serves as a probe in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis and the reduction of tumor growth.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Another brominated pyrrolo[2,3-b]pyridine derivative with similar chemical properties.
1H-pyrazolo[3,4-b]pyridine: A structurally related compound with different biological activities.
Uniqueness
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit FGFRs makes it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-3H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDESLDWPIUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=C(N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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